molecular formula C9H12N2O4S B2693670 {amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate CAS No. 27320-20-3

{amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate

Cat. No.: B2693670
CAS No.: 27320-20-3
M. Wt: 244.27
InChI Key: UGZALSMVEUUBOR-UHFFFAOYSA-N
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Description

{amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate is a complex organic compound with a unique structure that includes both amino and sulfanyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate typically involves the condensation reaction of 3,4-dihydroxyphenyl sulfanyl derivatives with amino compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include maintaining a specific temperature range and pH to ensure optimal yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous quality control measures to monitor the purity and stability of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to verify the compound’s structure and composition .

Chemical Reactions Analysis

Types of Reactions

{amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

{amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of {amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of oxidative stress or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate is unique due to its specific combination of amino and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

acetic acid;(3,4-dihydroxyphenyl) carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S.C2H4O2/c8-7(9)12-4-1-2-5(10)6(11)3-4;1-2(3)4/h1-3,10-11H,(H3,8,9);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZALSMVEUUBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=C(C=C1SC(=N)N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

After 26.0 g of catechol was dissolved in 400 ml of water, 15.2 g of thiourea was added to the solution at room temperature to dissolve. A solution of 130 g of potassium ferricyanide and 200 g of sodium acetate in 600 ml of water was added to the solution at room temperature and, 200 g of sodium acetate was further added to the mixture. After stirring overnight at room temperature, the reaction mixture was dissolved in 1N-HCl aqueous solution and the insoluble materials were filtered off. To the aqueous solution were added 200 g of sodium acetate and 400 ml of water. The mixture was stirred to precipitate the salt. The salt was taken out by filtration and dried under reduced pressure to give 52.5 g of S-(3,4-dihydroxyphenyl)isothiourea acetate.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 g
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
130 g
Type
catalyst
Reaction Step Five

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